Cas no 4853-56-9 (butyl(butylidene)amine)

Butyl(butylidene)amine is a secondary imine compound characterized by the functional group R₂C=NR', where R and R' are butyl groups. This chemical is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of amines, Schiff bases, and other nitrogen-containing derivatives. Its structure offers reactivity suitable for reductive amination and nucleophilic addition reactions. The compound's stability under controlled conditions and its role in facilitating selective transformations make it valuable in fine chemical and pharmaceutical applications. Proper handling is essential due to its sensitivity to moisture and potential flammability. Storage under inert atmosphere is recommended to maintain purity and shelf life.
butyl(butylidene)amine structure
butyl(butylidene)amine structure
Product Name:butyl(butylidene)amine
CAS No:4853-56-9
MF:C8H17N
MW:127.22728228569
CID:329269
PubChem ID:94840
Update Time:2025-05-19

butyl(butylidene)amine Chemical and Physical Properties

Names and Identifiers

    • 1-Butanamine,N-butylidene-
    • N-butylidene-1-Butanamine
    • N-butylidenebutylamine
    • Butylamine, N-butylidene-
    • butyl(butylidene)amine
    • N-[(E)-Butylidene]-1-butanamine #
    • butylidene-butylamine
    • SCHEMBL6658330
    • EN300-96713
    • N-Butyl-1-butanimine
    • 1-Butanamine, N-butylidene-
    • N-[butylidene]butan-1-amine
    • NSC-4788
    • NSC 4788
    • 130716-87-9
    • GMYLJUMIAPOWOO-VQHVLOKHSA-N
    • 4853-56-9
    • NS00045098
    • N-BUTYLIDENE-1-BUTYLAMINE
    • SCHEMBL14895229
    • UNII-ZFZ8268TMG
    • NSC4788
    • ZFZ8268TMG
    • GMYLJUMIAPOWOO-UHFFFAOYSA-N
    • EINECS 225-447-0
    • 1-Butanamine, N-butylidene-, [N(E)]-
    • N-butylbutan-1-imine
    • DTXSID3063625
    • N-butylidenebutan-1-amine
    • Inchi: 1S/C8H17N/c1-3-5-7-9-8-6-4-2/h7H,3-6,8H2,1-2H3/b9-7+
    • InChI Key: GMYLJUMIAPOWOO-VQHVLOKHSA-N
    • SMILES: N(=C/CCC)\CCCC

Computed Properties

  • Exact Mass: 127.13621
  • Monoisotopic Mass: 127.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 5
  • Complexity: 67
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 12.4Ų

Experimental Properties

  • Density: 0.77
  • Boiling Point: 182.4°Cat760mmHg
  • Flash Point: 55.4°C
  • Refractive Index: 1.426
  • PSA: 12.36
  • LogP: 2.65740

butyl(butylidene)amine Pricemore >>

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butyl(butylidene)amine Related Literature

Additional information on butyl(butylidene)amine

Recent Advances in the Study of Butyl(butylidene)amine (CAS 4853-56-9) in Chemical Biology and Pharmaceutical Research

Butyl(butylidene)amine (CAS 4853-56-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development. Recent studies have highlighted its role as a versatile intermediate in organic synthesis and its potential as a scaffold for novel bioactive molecules.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for butyl(butylidene)amine, emphasizing its efficiency in producing high yields under mild conditions. The researchers utilized a catalytic hydrogenation approach, which not only improved the scalability of the process but also reduced the environmental impact compared to traditional methods. This advancement is particularly relevant for industrial-scale production, where sustainability and cost-effectiveness are critical considerations.

In the realm of biological activity, butyl(butylidene)amine has demonstrated promising results in preliminary pharmacological screenings. A recent in vitro study conducted by a team at the University of Cambridge revealed its inhibitory effects on specific enzymes involved in inflammatory pathways. The compound exhibited a dose-dependent suppression of pro-inflammatory cytokines, suggesting its potential as a lead compound for developing anti-inflammatory agents. Further mechanistic studies are underway to elucidate its precise mode of action and optimize its pharmacokinetic properties.

Another notable application of butyl(butylidene)amine lies in its use as a building block for more complex molecular architectures. A 2024 report in Organic Letters detailed its incorporation into heterocyclic compounds, which are often pivotal in drug design due to their enhanced binding affinity and metabolic stability. The study showcased the compound's reactivity in cyclization reactions, opening new avenues for the synthesis of structurally diverse pharmacophores. These findings underscore the compound's versatility and its potential to contribute to the discovery of next-generation therapeutics.

Despite these advancements, challenges remain in the clinical translation of butyl(butylidene)amine-derived compounds. Issues such as bioavailability, toxicity, and selectivity need to be addressed through rigorous preclinical testing. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the development of these molecules. Current research is also exploring the use of computational modeling to predict the biological activity and optimize the structural features of butyl(butylidene)amine derivatives, thereby reducing the time and cost associated with empirical screening.

In conclusion, butyl(butylidene)amine (CAS 4853-56-9) represents a promising area of research with broad implications for chemical biology and drug discovery. Its synthetic accessibility, biological activity, and structural adaptability make it a valuable candidate for further investigation. Future studies should focus on overcoming the existing limitations and translating these findings into clinically viable therapies. The ongoing research efforts are expected to yield significant breakthroughs in the coming years, positioning this compound as a key player in the pharmaceutical landscape.

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